1H-1,2,4-Triazole-5-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
1H-1,2,4-Triazole-5-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]- is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-5-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]- typically involves the cyclization of β-acylamidrazones. One common method is the thermal cyclization of β-acylamidrazones at temperatures exceeding 140°C . Another approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times and enhances yields . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
1H-1,2,4-Triazole-5-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1H-1,2,4-Triazole-5-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]- involves its interaction with biological receptors through hydrogen-bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific molecular targets and modulating biological pathways. This interaction can inhibit or activate certain enzymes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1H-1,2,4-Triazole-5-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]- can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole-3-carboxamide: Known for its antiviral and antitumor activities.
1H-1,2,3-Triazole: Commonly used in click chemistry and known for its stability and versatility.
1H-1,2,4-Triazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals
Properties
CAS No. |
296244-30-9 |
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Molecular Formula |
C15H12N6O |
Molecular Weight |
292.30 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C15H12N6O/c22-15(14-16-10-17-21-14)18-11-6-8-13(9-7-11)20-19-12-4-2-1-3-5-12/h1-10H,(H,18,22)(H,16,17,21) |
InChI Key |
UPULZJHFIZRYQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=NC=NN3 |
Origin of Product |
United States |
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